

"synthesis of Methyl 6-aminohexanoate hydrochloride"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-aminohexanoate hydrochloride

Cat. No.: B145788

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **Methyl 6-aminohexanoate hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminohexanoate hydrochloride, also known as methyl 6-aminocaproate hydrochloride, is a valuable chemical intermediate. It serves as a reagent in the synthesis of hydroxamates, which are investigated as potential cancer therapeutics due to their role as inhibitors of Human Histone Deacetylase (HDAC).^{[1][2]} Additionally, it is utilized as a spacer unit in solution-phase peptide synthesis.^{[1][2][3]} This document provides a comprehensive technical overview of the primary synthetic routes to **Methyl 6-aminohexanoate hydrochloride**, with a focus on the widely employed Fischer esterification of 6-aminohexanoic acid. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in their synthetic endeavors.

Synthetic Pathways Overview

The synthesis of **Methyl 6-aminohexanoate hydrochloride** is most commonly achieved through the acid-catalyzed esterification (Fischer esterification) of 6-aminohexanoic acid with methanol.^{[4][5][6]} The hydrochloric acid component serves both as the catalyst for the esterification and as the agent to form the hydrochloride salt of the amine, which conveniently

protects the amino group from side reactions and improves the product's crystallinity and stability.

Several methods exist to introduce the acid catalyst, leading to slight variations in the protocol. The principal routes are:

- Method A: Reaction with Thionyl Chloride (SOCl_2) in Methanol.
- Method B: Reaction with Hydrogen Chloride (HCl) gas in Methanol.
- Method C: Reaction with Trimethylchlorosilane (TMSCl) in Methanol.

An alternative, though less common, approach involves the enzymatic synthesis from ϵ -caprolactone.^[7] Another pathway begins with the hydrolysis of ϵ -caprolactam to form 6-aminohexanoic acid, which is then subjected to Fischer esterification.^{[8][9][10]}

This guide will focus on the prevalent Fischer esterification methods.

Core Synthesis: Fischer Esterification of 6-Aminohexanoic Acid

The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.^[6] The reaction produces an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.^[5]

General Reaction Scheme

6-Aminohexanoic Acid + Methanol \rightarrow Methyl 6-aminohexanoate hydrochloride + Water

Experimental Protocols and Data

The following sections detail the specific protocols for the synthesis of **Methyl 6-aminohexanoate hydrochloride** using different acid sources.

Protocol A: Synthesis using Thionyl Chloride

This method utilizes thionyl chloride, which reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl then catalyzes the esterification.

Experimental Protocol:

- A suspension of 6-aminohexanoic acid (1.0 eq.) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled to 0 °C in an ice bath.[\[1\]](#)[\[11\]](#)
- Thionyl chloride (1.4 eq.) is added dropwise to the stirred suspension, maintaining the temperature at 0 °C.[\[1\]](#)[\[11\]](#)
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[\[1\]](#)[\[11\]](#)
- Following the reaction period, the solvent and any unreacted thionyl chloride are removed by distillation under reduced pressure (rotary evaporation).[\[1\]](#)[\[11\]](#)
- The resulting solid residue is the desired product, **Methyl 6-aminohexanoate hydrochloride**.

Quantitative Data Summary (Method A)

Parameter	Value	Reference
Starting Material	6-Aminohexanoic acid	[1] [11]
Reagent	Thionyl chloride (SOCl ₂)	[1] [11]
Solvent	Methanol	[1] [11]
Molar Ratio	1.4 eq. SOCl ₂ per 1.0 eq. acid	[1] [11]
Temperature	0 °C to Room Temperature	[1] [11]
Reaction Time	Overnight	[1] [11]

| Workup | Distillation under reduced pressure [\[1\]](#)[\[11\]](#) |

Protocol B: Synthesis using Hydrogen Chloride Gas

This is a direct method where HCl gas is bubbled through the methanolic solution of the starting material.

Experimental Protocol:

- Dissolve 6-aminohexanoic acid (e.g., 20.0 g, 152 mmol) in methanol (e.g., 250 ml) in a suitable flask.[\[11\]](#)
- Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.[\[11\]](#)
- Stir the mixture at room temperature (15-25 °C) for 3 hours.[\[11\]](#)
- Concentrate the reaction mixture by rotary evaporation to afford the product as a white solid.[\[11\]](#)

Quantitative Data Summary (Method B)

Parameter	Value	Reference
Starting Material	6-Aminohexanoic acid (20.0 g)	[11]
Reagent	Hydrogen Chloride (gas)	[11]
Solvent	Methanol (250 ml)	[11]
Temperature	15-25 °C	[11]
Reaction Time	3 hours	[11]
Workup	Concentration	[11]

| Yield | 99% (27.5 g) |[\[11\]](#) |

Protocol C: Synthesis using Trimethylchlorosilane (TMSCl)

Trimethylchlorosilane reacts with methanol to generate HCl in situ, providing a convenient alternative to using corrosive HCl gas or thionyl chloride.

General Experimental Protocol:

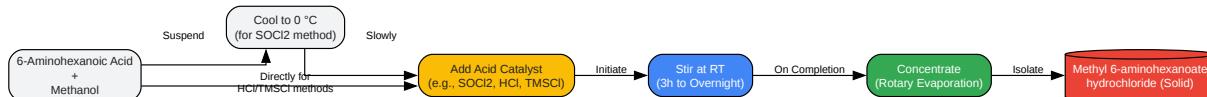
- Place 6-aminohexanoic acid (0.1 mol) in a round-bottom flask.[12]
- Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.[12]
- Add methanol (100 mL) to the mixture.[12]
- Stir the resulting solution or suspension at room temperature.[12]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[12]
- Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the final product.[12]

Quantitative Data Summary (Method C)

Parameter	Value	Reference
Starting Material	6-Aminohexanoic acid (0.1 mol)	[12]
Reagent	Trimethylchlorosilane (TMSCl)	[12]
Solvent	Methanol (100 mL)	[12]
Molar Ratio	2.0 eq. TMSCl per 1.0 eq. acid	[12]
Temperature	Room Temperature	[12]

| Workup | Concentration on a rotary evaporator |[12] |

Product Characterization Data

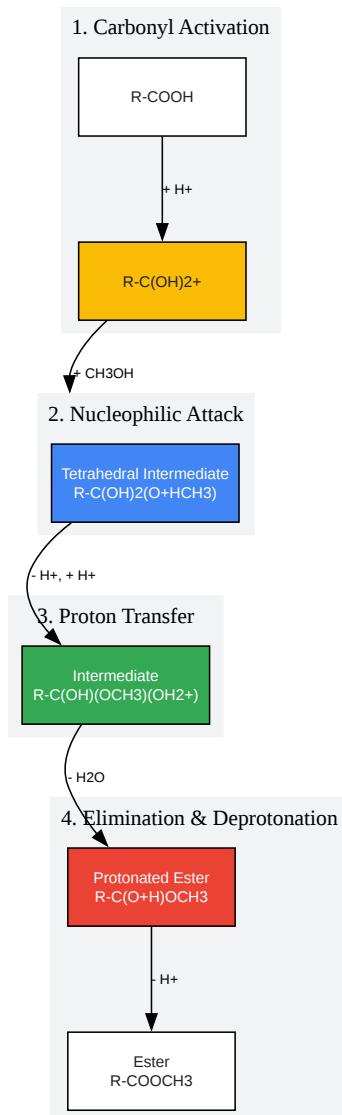

The synthesized **Methyl 6-aminohexanoate hydrochloride** is typically a white to off-white powder or crystalline solid.[2]

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[11][13]
Molecular Weight	181.66 g/mol	[11][13]
Appearance	White powder or crystals	
Melting Point	117-124 °C	[2]
¹ H-NMR (DMSO)	δ 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 (2H, multiplet)	[11]
¹ H-NMR (Unspecified)	δ 3.62 (s, 3H), 2.93 (t, 2H), 2.35 (t, 2H), 1.61-1.55 (m, 4H), 1.33 (m, 2H)	[12]
¹³ C-NMR	δ 177.4, 52.3, 39.4, 33.5, 26.5, 25.2, 23.8	[12]
Assay	≥99.0% (AT)	

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the Fischer esterification synthesis of **Methyl 6-aminohexanoate hydrochloride**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 6-aminohexanoate hydrochloride**.

Fischer Esterification Reaction Mechanism

This diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism. All steps are reversible.

[Click to download full resolution via product page](#)

Caption: Mechanism of the acid-catalyzed Fischer esterification reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 6-AMINOCAPROATE HYDROCHLORIDE | 1926-80-3 [chemicalbook.com]
- 2. METHYL 6-AMINOCAPROATE HYDROCHLORIDE Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Methyl 6-amino hexanoate = 99.0 AT 1926-80-3 [sigmaaldrich.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2020031201A1 - Improved process for the preparation of 6-amino hexanoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 11. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl 6-amino hexanoate hydrochloride | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["synthesis of Methyl 6-amino hexanoate hydrochloride"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145788#synthesis-of-methyl-6-amino hexanoate-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com